

# **Application Notes and Protocols: Fluid Thioglycolate Medium for Sterility Testing**

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Fluid Thioglycolate Medium (FTM) is a multi-purpose, enriched differential medium primarily used for the sterility testing of pharmaceutical products.[1][2] Its formulation is designed to support the growth of a wide variety of microorganisms, including fastidious aerobes and anaerobes.[1][2][3] This is achieved through the inclusion of reducing agents and a low agar concentration, which creates a gradient of oxygen tension within the medium.[1][2][3][4] These application notes provide a detailed protocol for the preparation, quality control, and application of Fluid Thioglycolate Medium in sterility testing, adhering to pharmacopeial guidelines.

### **Data Presentation**

## **Table 1: Formulation of Fluid Thioglycolate Medium**



Component	Concentration (g/L)	Purpose	
Pancreatic Digest of Casein	15.0	Provides essential nutrients like amino acids and nitrogenous compounds.[2][5]	
Yeast Extract	5.0	Source of vitamins, particularly B-complex, and other growth factors.[2][5]	
Dextrose (Glucose)	5.5	A fermentable carbohydrate source for energy.[3][5]	
Sodium Chloride	2.5	Maintains osmotic equilibrium. [2][5]	
L-Cystine	0.5	A reducing agent that helps to create an anaerobic environment.[3][5]	
Sodium Thioglycollate	0.5	A reducing agent that removes oxygen and neutralizes the bacteriostatic effects of mercurial preservatives.[3][5]	
Agar	0.75	A small amount is added to impede the diffusion of oxygen and stabilize the medium.[1][2] [3][4]	
Resazurin	0.001	An oxidation-reduction indicator that is pink in the presence of oxygen and colorless in its absence.[2][3]	

**Table 2: Quality Control Parameters** 



Parameter	Specification	Reference
Appearance of Dehydrated Medium	Cream to yellow, homogeneous, free-flowing powder.	[3][6]
Appearance of Prepared Medium	Light straw-colored, clear to slightly opalescent solution.  The upper 10% or less of the medium may appear pink on standing due to oxidation.	[3][5][6]
Final pH (at 25°C)	7.1 ± 0.2	[3][5]
Sterility	No microbial growth after incubation at the appropriate temperature for not less than 7 days.[7]	
Growth Promotion	Clearly visible growth of specified microorganisms within a defined period.	[8]

**Table 3: Growth Promotion Test Organisms and Expected Results** 



Microorganism	ATCC Strain	Incubation Temperature	Incubation Time	Expected Results
Staphylococcus aureus	6538	30-35°C	≤ 3 days	Growth distributed throughout the medium.[1][4]
Pseudomonas aeruginosa	9027	30-35°C	≤ 3 days	Growth in the upper, oxidized (pink) part of the medium.[1][4]
Clostridium sporogenes	19404 or 11437	30-35°C	≤ 3 days	Growth in the lower, anaerobic (yellowish) part of the medium, often with turbidity.[1][3][4]
Aspergillus brasiliensis (niger)	16404	20-25°C	≤ 5 days	Growth (if tested in FTM, though typically tested in Soybean-Casein Digest Medium).
Candida albicans	10231	20-25°C	≤ 5 days	Growth (if tested in FTM, though typically tested in Soybean-Casein Digest Medium).

# **Experimental Protocols**

# **Protocol 1: Preparation of Fluid Thioglycolate Medium**



- Suspension: Suspend 29.75 grams of dehydrated Fluid Thioglycolate Medium powder in 1000 mL of purified or distilled water.[3]
- Dissolution: Heat the mixture to boiling with gentle agitation to ensure the medium is completely dissolved.[3][4]
- Dispensing: Dispense the medium into suitable vessels, such as test tubes or bottles, ensuring an appropriate surface-to-depth ratio to maintain anaerobic conditions in the lower portion.[7]
- Sterilization: Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes. [3][4][6]
- Cooling and Storage: Allow the medium to cool to room temperature.[3] Store in a cool, dark place, preferably between 15°C and 25°C.[3]
- Pre-use Check: Before use, examine the medium for color. If more than the upper one-third of the medium has turned pink, it indicates excessive oxidation.[3] The medium can be restored once by heating in a boiling water bath or free-flowing steam until the pink color disappears.[3][9] Cool rapidly and use immediately. Do not reheat the medium more than once.[9][10]

## **Protocol 2: Sterility Testing by Direct Inoculation**

This method is suitable for liquid samples that are miscible with the culture medium and for solid samples that are soluble.

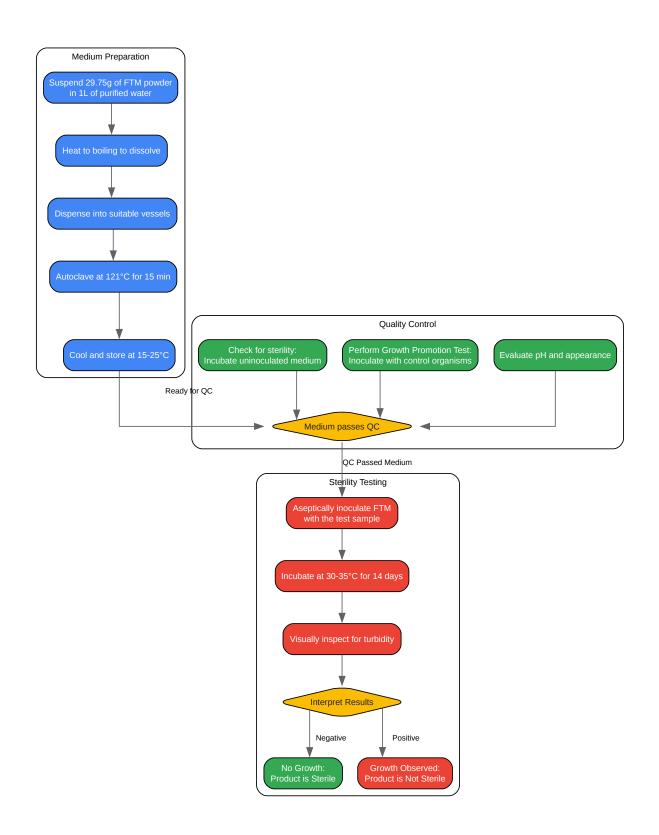
- Sample Preparation: Aseptically transfer a specified quantity of the product to be examined into a vessel of Fluid Thioglycolate Medium. The volume of the sample should not exceed 10% of the volume of the medium.[1]
- Incubation: Incubate the inoculated medium at 30-35°C for a period of not less than 14 days.
   [1]
- Observation: Visually inspect the medium for evidence of microbial growth at regular intervals throughout the incubation period.



• Interpretation: If no growth is observed after 14 days, the product complies with the test for sterility. If growth is observed, it indicates the presence of microbial contamination.

# **Mandatory Visualization**





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Caption: Workflow for FTM preparation, quality control, and sterility testing.



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